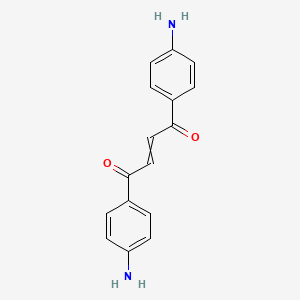
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione is an organic compound with the molecular formula C16H14N2O2. It is characterized by the presence of two amino groups attached to phenyl rings, which are connected by a but-2-ene-1,4-dione linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione can be synthesized through a multi-step process involving the condensation of 4-nitrobenzaldehyde with malonic acid, followed by reduction and amination reactions. The key steps include:
Condensation Reaction: 4-nitrobenzaldehyde reacts with malonic acid in the presence of a base (e.g., pyridine) to form 1,4-bis(4-nitrophenyl)but-2-ene-1,4-dione.
Reduction Reaction: The nitro groups are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amination Reaction: The resulting intermediate is then subjected to amination to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides[][3].
Major Products
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used[][3].
Aplicaciones Científicas De Investigación
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive amino groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials[][4].
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s structure allows it to participate in redox reactions, which can influence cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Diaminodiphenylmethane: Similar structure with a methylene linker instead of a but-2-ene-1,4-dione linker.
4,4’-Diaminodiphenylsulfone: Contains a sulfone linker, offering different chemical properties and reactivity.
4,4’-Diaminodiphenylurea: Features a urea linker, providing unique biological activities.
Uniqueness
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione is unique due to its but-2-ene-1,4-dione linker, which imparts distinct electronic and steric properties. This structure allows for specific interactions and reactivity that are not observed in similar compounds with different linkers .
Propiedades
Número CAS |
143053-19-4 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
1,4-bis(4-aminophenyl)but-2-ene-1,4-dione |
InChI |
InChI=1S/C16H14N2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H,17-18H2 |
Clave InChI |
VRDNJCVLJAWJPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]](/img/structure/B12541212.png)
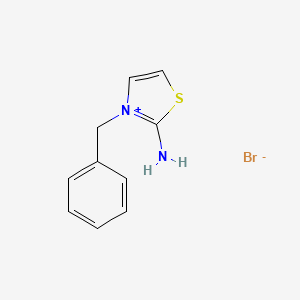
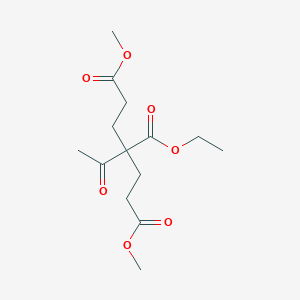
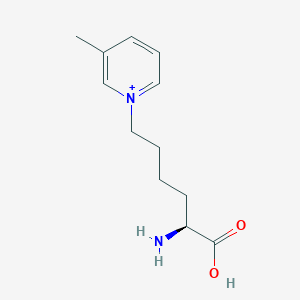
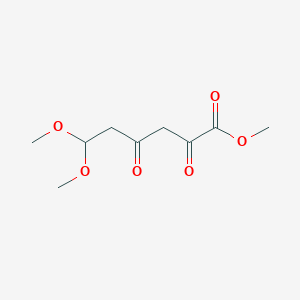
![4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)](/img/structure/B12541240.png)
![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
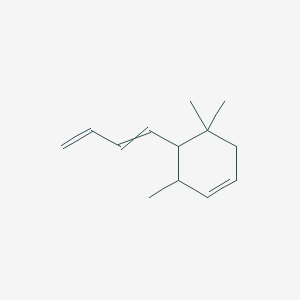

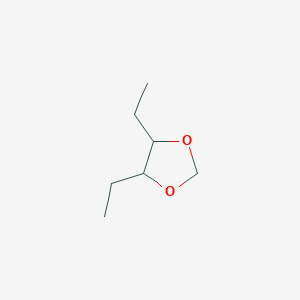

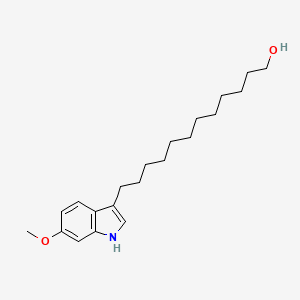
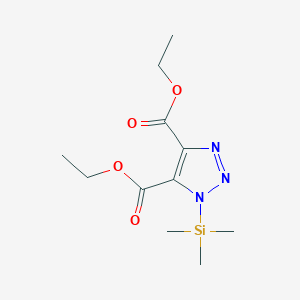
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
